Hydroxy-PP

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

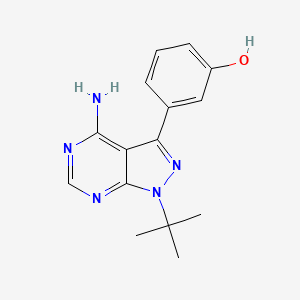

Molecular Formula |

C15H17N5O |

|---|---|

Molecular Weight |

283.33 g/mol |

IUPAC Name |

3-(4-amino-1-tert-butylpyrazolo[3,4-d]pyrimidin-3-yl)phenol |

InChI |

InChI=1S/C15H17N5O/c1-15(2,3)20-14-11(13(16)17-8-18-14)12(19-20)9-5-4-6-10(21)7-9/h4-8,21H,1-3H3,(H2,16,17,18) |

InChI Key |

CPLGZXQPPYRNRC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N1C2=NC=NC(=C2C(=N1)C3=CC(=CC=C3)O)N |

Origin of Product |

United States |

Foundational & Exploratory

Hydroxy-PP: A Technical Guide to its Mechanism of Action as a Carbonyl Reductase 1 (CBR1) Inhibitor

This technical guide provides an in-depth overview of the mechanism of action of Hydroxy-PP and its derivatives as potent inhibitors of Carbonyl Reductase 1 (CBR1). It is intended for researchers, scientists, and drug development professionals working in oncology and related fields. This document details the molecular interactions, downstream signaling effects, and experimental protocols relevant to the study of this compound's inhibitory function.

Core Mechanism of Action

This compound and its methyl ester derivative, this compound-Me, are selective inhibitors of Carbonyl Reductase 1 (CBR1), an NADPH-dependent oxidoreductase.[1][2] CBR1 is implicated in the metabolism of various xenobiotics, including chemotherapeutic agents like the anthracycline doxorubicin.[3][4] By catalyzing the reduction of these compounds, CBR1 can lead to decreased anticancer efficacy and increased cardiotoxicity.[3][5]

The primary mechanism of action of this compound as a CBR1 inhibitor involves its direct binding to the enzyme's active site. Molecular docking studies of similar inhibitors suggest that the interaction likely involves key residues within the catalytic site, such as Ser139 and Tyr193, which are crucial for the enzyme's catalytic activity.[6] The binding of this compound competitively inhibits the reduction of CBR1 substrates.

Inhibition of CBR1 by this compound and its analogs has been shown to have two major consequences in cancer therapy:

-

Enhancement of Chemotherapeutic Efficacy: By blocking the metabolic inactivation of anticancer drugs like daunorubicin and doxorubicin, this compound enhances their cytotoxic effects on tumor cells.[1][7]

-

Modulation of Cellular Stress and Apoptosis: CBR1 inhibition by this compound can lead to an increase in intracellular Reactive Oxygen Species (ROS).[1] This elevation in ROS can, in turn, trigger downstream signaling pathways that promote apoptosis, particularly in the presence of other cellular stressors like chemotherapeutic agents.[1][2]

Experimental Protocols

In Vitro CBR1 Enzyme Inhibition Assay

This protocol is adapted from established methods for determining the inhibitory properties of compounds against recombinant human CBR1.[8][9]

Objective: To determine the IC50 value of this compound against purified human CBR1.

Materials:

-

Recombinant human CBR1 enzyme

-

This compound (or this compound-Me)

-

Menadione (substrate)

-

NADPH (cofactor)

-

Phosphate buffer (pH 7.4)

-

UV-transparent 96-well microplate

-

Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of this compound at various concentrations (e.g., 0.1 µM to 100 µM) by serial dilution in phosphate buffer.

-

Prepare a solution of recombinant CBR1 (final concentration 0.5 µM) in phosphate buffer.

-

Prepare a solution of menadione (120 µM) in phosphate buffer.

-

Prepare a solution of NADPH (200 µM) in phosphate buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Phosphate buffer

-

CBR1 enzyme solution

-

This compound solution at varying concentrations (or vehicle control)

-

Menadione solution

-

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the NADPH solution to each well.

-

-

Measurement:

-

Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Take readings at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10 minutes).

-

-

Data Analysis:

-

Calculate the initial velocity (V0) of the reaction for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value, the concentration of this compound that causes 50% inhibition of CBR1 activity, using non-linear regression analysis.

-

Cellular ROS Production Assay

This protocol outlines a method to measure the effect of this compound on intracellular ROS levels in cancer cell lines.[1]

Objective: To determine if CBR1 inhibition by this compound leads to an increase in intracellular ROS.

Materials:

-

Human cancer cell line (e.g., A549, U937)

-

This compound-Me

-

Cell culture medium and supplements

-

Total ROS detection kit (e.g., containing a fluorescent probe like DCFH-DA)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Culture the chosen cell line to the desired confluency in appropriate culture vessels.

-

Treat the cells with this compound-Me at a specific concentration (e.g., 20 µM) for a defined period (e.g., 0-36 hours). Include a vehicle-treated control group.

-

-

Staining with ROS-sensitive probe:

-

Following treatment, harvest the cells.

-

Wash the cells with a suitable buffer (e.g., PBS).

-

Resuspend the cells in a buffer containing the ROS-sensitive fluorescent probe according to the manufacturer's instructions.

-

Incubate the cells to allow for probe uptake and de-esterification.

-

-

Measurement of ROS levels:

-

Analyze the fluorescence intensity of the cells using a flow cytometer or fluorescence microscope. An increase in fluorescence intensity indicates a higher level of intracellular ROS.

-

-

Data Analysis:

-

Quantify the mean fluorescence intensity for both the control and treated cell populations.

-

Compare the ROS levels in this compound-Me treated cells to the control to determine the effect of CBR1 inhibition on ROS production.

-

Quantitative Data

The following tables summarize the quantitative data regarding the inhibitory activity of this compound and its derivatives.

| Compound | Target | IC50 | Assay Substrate | Reference |

| This compound | CBR1 | 788 nM | Menadione | [10] |

| This compound-Me | CBR1 | 759 nM | Not Specified | [1][2] |

Table 1: In Vitro Inhibitory Activity of this compound and this compound-Me against CBR1.

| Cell Line | Treatment | Concentration | Effect | Reference |

| A549 | This compound-Me + Daunorubicin | 1-8 µM | Enhanced cell killing | [1][7] |

| A549 | This compound-Me | 6.3-25 µM | Inhibited serum starvation-induced apoptosis | [1] |

| Human Myeloid Leukemia (U937, K562, HL-60, NB4) | This compound-Me + As2O3 | 20 µM | Significantly enhanced apoptotic cell death | [1] |

| U937 | This compound-Me | 20 µM | Enhanced As2O3-induced ROS production | [1] |

Table 2: Cellular Effects of this compound-Me in Combination with Chemotherapeutic Agents.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways affected by this compound-mediated CBR1 inhibition and a typical experimental workflow for its characterization.

References

- 1. Inhibition of Carbonyl Reductase 1 Enhances Metastasis of Head and Neck Squamous Cell Carcinoma through β-catenin-Mediated Epithelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 4. researchgate.net [researchgate.net]

- 5. Carbonyl Reductase 1 Plays a Significant Role in Converting Doxorubicin to Cardiotoxic Doxorubicinol in Mouse Liver, but the Majority of the Doxorubicinol-Forming Activity Remains Unidentified - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. In Silico and In Vitro Assessment of Carbonyl Reductase 1 Inhibition Using ASP9521—A Potent Aldo-Keto Reductase 1C3 Inhibitor with the Potential to Support Anticancer Therapy Using Anthracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Hydroxy-PP and its Role as a Fyn Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the research surrounding Hydroxy-PP, a potent Fyn kinase inhibitor from the pyrazolo[3,4-d]pyrimidine class of compounds. This document details the quantitative data, experimental protocols, and relevant signaling pathways to facilitate further research and development in this area.

Introduction to Fyn Kinase and Pyrazolo[3,4-d]pyrimidine Inhibitors

Fyn is a 59 kDa non-receptor tyrosine kinase belonging to the Src family of kinases (SFKs)[1]. It plays a crucial role in a multitude of cellular processes, including cell growth, differentiation, adhesion, and migration[2][3]. Dysregulation of Fyn kinase activity has been implicated in the pathogenesis of various diseases, including cancer and neurodegenerative disorders such as Alzheimer's and Parkinson's disease[2][4][5]. In the central nervous system, Fyn is involved in synaptic plasticity, myelination, and oligodendrocyte formation[6]. Its interaction with both amyloid-beta (Aβ) and Tau makes it a compelling therapeutic target for Alzheimer's disease[2][3][5][7].

The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in the development of kinase inhibitors[8]. This heterocyclic system is a bioisostere of the adenine ring of ATP, enabling it to effectively compete for the ATP-binding site of various kinases[8]. Prominent examples of pyrazolo[3,4-d]pyrimidine-based inhibitors include PP1 and PP2, which have been extensively studied as potent inhibitors of the Src family kinases[9][10][11].

While the term "this compound" is not formally defined in the reviewed literature, it is understood to refer to a hydroxylated analog of the PP series of inhibitors, likely 4-amino-5-(4-hydroxyphenyl)-7-(tert-butyl)pyrazolo[3,4-d]pyrimidine. Research on a closely related compound, referred to as "4c," a pyrazolo[3,4-d]pyrimidine that inhibits Fyn phosphorylation, provides valuable insights into the potential of such hydroxylated derivatives[4].

Quantitative Data on Pyrazolo[3,4-d]pyrimidine Fyn Kinase Inhibitors

The following tables summarize the in vitro inhibitory activity of well-characterized pyrazolo[3,4-d]pyrimidine compounds against Fyn and other related kinases. This data provides a baseline for understanding the potency and selectivity of this class of inhibitors.

Table 1: In Vitro Inhibitory Activity (IC50) of PP1 against Various Kinases

| Kinase | IC50 (nM) |

| Lck | 5[12][13] |

| Fyn | 6[12][13] |

| Hck | 20[13] |

| Src | 170[12][13] |

| EGFR | 250 |

| JAK2 | >50,000 |

| ZAP-70 | >100,000 |

Table 2: In Vitro Inhibitory Activity (IC50) of PP2 against Various Kinases

| Kinase | IC50 (nM) |

| Lck | 4 |

| Fyn | 5 |

| Hck | 5 |

| EGFR | 480 |

| ZAP-70 | 100,000 |

| JAK2 | 50,000 |

Experimental Protocols

This section outlines detailed methodologies for key experiments used in the characterization of Fyn kinase inhibitors.

In Vitro Fyn Kinase Activity Assay (Luminescent Kinase Assay)

This protocol is adapted from commercially available luminescent kinase assay kits, a common method for determining the potency of kinase inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against Fyn kinase.

Materials:

-

Recombinant human Fyn kinase

-

Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Test compound (dissolved in DMSO)

-

Luminescent kinase assay reagent (e.g., ADP-Glo™)

-

White, opaque 96-well or 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare Kinase Reaction Mixture: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, recombinant Fyn kinase, and the kinase substrate at their final desired concentrations.

-

Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in the kinase reaction buffer to the desired final concentrations. Include a DMSO-only control.

-

Initiate Kinase Reaction:

-

Add the diluted test compound or DMSO control to the wells of the plate.

-

Add the kinase reaction mixture to each well.

-

Initiate the reaction by adding ATP to each well. The final reaction volume is typically 10-25 µL.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes).

-

Stop Reaction and Detect ADP: Add the luminescent kinase assay reagent according to the manufacturer's instructions. This reagent typically stops the kinase reaction by depleting the remaining ATP and then converts the ADP generated into a luminescent signal.

-

Measure Luminescence: Read the luminescence on a plate reader.

-

Data Analysis:

-

Subtract the background luminescence (no enzyme control) from all readings.

-

Normalize the data to the DMSO control (100% activity).

-

Plot the percent inhibition versus the logarithm of the compound concentration.

-

Determine the IC50 value using a non-linear regression analysis (log(inhibitor) vs. response -- variable slope).

-

Western Blot Analysis of Fyn Phosphorylation in Cells

This protocol describes the methodology to assess the effect of a test compound on the phosphorylation of Fyn at its activation loop (tyrosine 417) in a cellular context.

Objective: To determine if a test compound inhibits Fyn activation in cells by measuring the level of phosphorylated Fyn.

Materials:

-

Cell line expressing Fyn (e.g., a neuronal cell line or a cancer cell line with known Fyn activity)

-

Cell culture medium and supplements

-

Test compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-Fyn (Tyr417)

-

Mouse anti-total Fyn

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

-

Secondary antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Plate the cells and allow them to adhere and grow to a suitable confluency (e.g., 70-80%).

-

Treat the cells with various concentrations of the test compound or DMSO as a vehicle control for a specified duration. If applicable, stimulate the cells with an appropriate agonist to induce Fyn phosphorylation.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Fyn (Tyr417) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing:

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Fyn and a loading control antibody.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Calculate the ratio of phospho-Fyn to total Fyn for each treatment condition.

-

Normalize the results to the vehicle-treated control.

-

Signaling Pathways and Experimental Workflows

Fyn Kinase Signaling Pathway in a Disease Context

Fyn kinase is a key node in multiple signaling pathways that are dysregulated in diseases like cancer and Alzheimer's. The following diagram illustrates a simplified Fyn signaling cascade.

Experimental Workflow for Fyn Kinase Inhibitor Characterization

The following diagram outlines a typical workflow for the discovery and characterization of novel Fyn kinase inhibitors.

References

- 1. Targeting Fyn Kinase in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fyn kinase inhibition as a novel therapy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fyn kinase inhibition reduces protein aggregation, increases synapse density and improves memory in transgenic and traumatic Tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting Fyn Kinase in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fyn kinase inhibition as a novel therapy for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical and Structural Strategies to Selectively Target mTOR Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Src-selective kinase inhibitor PP1 also inhibits Kit and Bcr-Abl tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. cellgs.com [cellgs.com]

- 13. selleckchem.com [selleckchem.com]

Hydroxy-PP: A Dual Inhibitor of Carbonyl Reductase 1 and Fyn Kinase in Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PP, also known as 4-amino-1-tert-butyl-3-(2-hydroxyphenyl)pyrazolo[3,4-d]pyrimidine, is a small molecule inhibitor with dual activity against two distinct and significant cellular targets: Carbonyl Reductase 1 (CBR1) and the non-receptor tyrosine kinase Fyn. This dual inhibitory profile positions this compound as a valuable tool in preclinical research, particularly in the fields of oncology and cardiology. Its primary application lies in the investigation of strategies to mitigate the cardiotoxic side effects of anthracycline chemotherapeutics, such as doxorubicin, while potentially enhancing their anti-cancer efficacy. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its use, and visualizations of the signaling pathways it modulates.

Core Properties and Mechanism of Action

This compound exerts its biological effects by inhibiting the enzymatic activity of both CBR1 and Fyn kinase.

-

Carbonyl Reductase 1 (CBR1): CBR1 is an NADPH-dependent oxidoreductase that metabolizes a wide range of endogenous and xenobiotic carbonyl compounds. In the context of cancer therapy, CBR1 is responsible for the conversion of doxorubicin to doxorubicinol, a metabolite with significantly reduced anti-cancer activity but potent cardiotoxicity. By inhibiting CBR1, this compound prevents this conversion, thereby preserving the therapeutic efficacy of doxorubicin and reducing the formation of its cardiotoxic metabolite.

-

Fyn Kinase: Fyn is a member of the Src family of non-receptor tyrosine kinases and plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.[1][2][3][4] Dysregulation of Fyn activity has been implicated in the progression of several cancers.[1][2][3] Inhibition of Fyn by this compound can modulate these signaling pathways, potentially leading to anti-tumor effects and influencing cellular responses to chemotherapeutic agents.

Quantitative Data

The inhibitory potency of this compound against its primary targets has been quantified in various studies. The following table summarizes the key inhibitory concentrations (IC50) reported in the literature.

| Target | IC50 Value | Cell Line/System | Reference |

| Carbonyl Reductase 1 (CBR1) | 0.78 µM | Purified Human CBR1 | [5] |

| Fyn Kinase | 5 nM | Purified Fyn Kinase | [5] |

Signaling Pathways

The dual inhibition of CBR1 and Fyn by this compound impacts multiple downstream signaling pathways, primarily related to doxorubicin metabolism, apoptosis, and cell survival.

CBR1-Mediated Doxorubicin Metabolism and Cardiotoxicity

This compound's inhibition of CBR1 directly affects the metabolic fate of doxorubicin, a widely used anthracycline antibiotic. This intervention is critical in mitigating doxorubicin-induced cardiotoxicity.

Fyn Kinase and Apoptotic Signaling

Fyn kinase is a node in complex signaling networks that can either promote or inhibit apoptosis depending on the cellular context. In many cancers, Fyn is overactive and contributes to cell survival and proliferation.[1][2][3] By inhibiting Fyn, this compound can potentially sensitize cancer cells to apoptosis.

Experimental Protocols

The following are generalized protocols for key experiments involving this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

CBR1 Enzyme Activity Assay (In Vitro)

This protocol measures the ability of this compound to inhibit the enzymatic activity of purified CBR1.

Materials:

-

Purified recombinant human CBR1

-

NADPH

-

Substrate (e.g., menadione or doxorubicin)

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

This compound (dissolved in DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in each well of a 96-well plate containing assay buffer, NADPH (final concentration ~200 µM), and purified CBR1.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the CBR1 substrate (e.g., menadione at a final concentration of 40 µM).

-

Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Calculate the initial reaction rates and determine the IC50 value of this compound by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Fyn Kinase Activity Assay (In Vitro)

This protocol assesses the inhibitory effect of this compound on Fyn kinase activity, often using a luminescence-based assay that measures ATP consumption.

Materials:

-

Purified recombinant Fyn kinase

-

Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)

-

ATP

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (or similar)

-

96-well or 384-well white microplate

-

Luminometer

Procedure:

-

In a white microplate, add the kinase assay buffer, Fyn kinase, and the kinase substrate.

-

Add serial dilutions of this compound (and DMSO for control wells).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) by following the instructions of the ADP-Glo™ Kinase Assay kit. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence using a luminometer.

-

Calculate the percent inhibition and determine the IC50 value.

Cell Viability Assay (MTT or similar) for Doxorubicin and this compound Co-treatment

This assay determines the effect of this compound on the cytotoxicity of doxorubicin in cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium

-

Doxorubicin

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of doxorubicin, this compound, or a combination of both. Include a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the control and analyze the synergistic or additive effects of the co-treatment.

Apoptosis Detection by TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

-

Cells cultured on coverslips or in chamber slides

-

Doxorubicin and this compound

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

-

In Situ Cell Death Detection Kit (e.g., from Roche) containing TdT enzyme and fluorescently labeled dUTP

-

DAPI or Hoechst for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Treat cells with doxorubicin, this compound, or their combination for the desired time.

-

Fix the cells with the fixation solution.

-

Permeabilize the cells to allow entry of the labeling reagents.

-

Perform the TUNEL reaction according to the manufacturer's protocol. This involves incubating the cells with the TUNEL reaction mixture containing TdT and labeled dUTP.

-

Wash the cells and counterstain the nuclei with DAPI or Hoechst.

-

Mount the coverslips on microscope slides.

-

Visualize the cells under a fluorescence microscope. TUNEL-positive cells (apoptotic) will show fluorescence at the appropriate wavelength.

-

Quantify the percentage of apoptotic cells.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

-

Cell lysates from treated and control cells

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric assays)

-

Assay buffer

-

96-well plate

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Treat cells as described for the viability and TUNEL assays.

-

Lyse the cells to release their contents, including caspases.

-

In a 96-well plate, add cell lysate to the assay buffer.

-

Add the caspase-3 substrate to each well to initiate the reaction.

-

Incubate at 37°C for 1-2 hours.

-

Measure the absorbance (for pNA substrate) or fluorescence (for AMC substrate) using a microplate reader.

-

The signal is proportional to the caspase-3 activity in the sample.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound in a cancer cell line.

References

- 1. researchgate.net [researchgate.net]

- 2. FYN: emerging biological roles and potential therapeutic targets in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. FYN: emerging biological roles and potential therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

The Discovery and Development of (E)-4-Hydroxy-3-methyl-but-2-enyl Pyrophosphate (HMBPP): A Technical Guide for Researchers

(E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) has emerged as a molecule of significant interest in the fields of immunology and drug development. As a potent activator of human Vγ9Vδ2 T cells, it holds considerable promise for novel anti-infective and cancer immunotherapies. This technical guide provides an in-depth overview of the discovery, mechanism of action, synthesis, and development of HMBPP and its derivatives, tailored for researchers, scientists, and drug development professionals.

Discovery of a Potent Vγ9Vδ2 T Cell Activator

HMBPP was first identified as a major immunostimulatory molecule for human γδ T cells produced by Escherichia coli. It is an intermediate in the non-mevalonate, or 2-C-methyl-D-erythritol 4-phosphate (MEP), pathway of isoprenoid biosynthesis.[1][2][3] This pathway is essential for most bacteria and malaria parasites but is absent in humans, making HMBPP a microbe-specific metabolite.[3] This specificity forms the basis of its potent and selective activation of the Vγ9Vδ2 T cell subset of human γδ T cells.[4]

Mechanism of Action: An "Inside-Out" Signaling Cascade

The activation of Vγ9Vδ2 T cells by HMBPP is a complex process that involves an "inside-out" signaling mechanism initiated within antigen-presenting cells (APCs) or target cells.[5][6]

-

Internalization and Binding: HMBPP is internalized by target cells, a process that can be bypassed by more lipophilic prodrugs.[6] Once inside the cell, HMBPP binds to the intracellular B30.2 domain of Butyrophilin 3A1 (BTN3A1), a transmembrane protein.[1][5][7] This binding is highly specific and involves a shallow, basic binding pocket within the B30.2 domain.[5][7]

-

Conformational Change and Complex Formation: The binding of HMBPP to BTN3A1 induces a conformational change in the protein.[1] This change promotes the association of the intracellular domains of BTN3A1 and Butyrophilin 2A1 (BTN2A1), another member of the butyrophilin family.[8][9]

-

Vγ9Vδ2 T Cell Receptor (TCR) Recognition: The HMBPP-induced conformational change in the BTN3A1/BTN2A1 complex is transmitted to the extracellular domains of these proteins. This altered extracellular conformation is then recognized by the Vγ9Vδ2 T cell receptor.[1][8]

-

T Cell Activation and Effector Functions: This recognition event triggers the activation of the Vγ9Vδ2 T cell, leading to a cascade of downstream signaling events. This includes the activation of pathways such as PI3K/Akt and MAPK/ERK, resulting in T cell proliferation, cytokine production (e.g., IFN-γ and TNF-α), and the exertion of cytotoxic effector functions against target cells.[10]

Signaling Pathway Diagram

Drug Development: Prodrug Strategies to Enhance Therapeutic Potential

While HMBPP is a potent activator of Vγ9Vδ2 T cells, its pyrophosphate moiety results in poor cell permeability and rapid in vivo clearance, limiting its therapeutic efficacy. To overcome these limitations, various prodrug strategies have been developed. These approaches aim to mask the negatively charged phosphate groups, thereby increasing lipophilicity and facilitating passive diffusion across the cell membrane. Once inside the cell, the prodrug is metabolized to release the active HMBP or a related phosphoantigen.

A prominent and successful approach has been the development of aryloxy triester phosphoramidate prodrugs of the monophosphate derivative of HMBPP (HMBP).[11] These "ProPAgens" have demonstrated significantly enhanced potency in activating Vγ9Vδ2 T cells compared to the parent compound.[12][13]

Experimental Workflow for Prodrug Development

Quantitative Data on HMBPP and Prodrug Activity

The potency of HMBPP and its derivatives is typically quantified by their half-maximal effective concentration (EC50) for Vγ9Vδ2 T cell activation and their half-maximal effective dose (ED50) for inducing cytotoxicity. The following table summarizes key quantitative data from various studies.

| Compound | Assay Type | Cell Line/System | EC50 / ED50 | Reference |

| HMBPP | Vγ9Vδ2 T cell activation (CD69/CD25) | Human PBMCs | 0.06 nM | [13] |

| Vγ9Vδ2 T cell activation | Human PBMCs | 0.145 nM | [12] | |

| Vγ9Vδ2 T cell expansion | Human PBMCs | 0.50 nM (72h) | [14] | |

| Zoledronate | Vγ9Vδ2 T cell activation (CD69/CD25) | Human PBMCs | ~500 nM | [13] |

| Vγ9Vδ2 T cell activation | Human PBMCs | ~3,060 nM | [12] | |

| Vγ9Vδ2 T cell expansion | Human PBMCs | 900 nM (72h) | [14] | |

| HMBP ProPAgen 5b | Vγ9Vδ2 T cell activation (CD69/CD25) | Human PBMCs | 0.45 nM | [13] |

| HMBP ProPAgen 5a | Vγ9Vδ2 T cell activation (CD69/CD25) | Human PBMCs | 1.38 nM | [13] |

| POM2-C-HMBP | Vγ9Vδ2 T cell expansion | Human PBMCs | 5.4 nM (72h) | [14][15] |

| Aryl-POM prodrugs (9-11) | IFN-γ secretion | K562 cells | 8.4 nM - 18 nM (4h) | [14] |

| Aryl-amidate prodrugs (12-14) | IFN-γ secretion | K562 cells | 20 nM - 56 nM (4h) | [14] |

| C-HMBPP | Vγ9Vδ2 T cell activation | Not specified | 0.00051 µM | [16] |

| POM3-CC-HMBPP | Vγ9Vδ2 T cell proliferation | Not specified | 41 nM | [15] |

Experimental Protocols

Chemical Synthesis of (E)-4-Hydroxy-3-methyl-but-2-enyl Pyrophosphate (HMBPP)

A common synthetic route to HMBPP starts from 3-methyl-2-buten-1-ol (dimethylallyl alcohol).[17]

-

Acetylation: The primary alcohol of 3-methyl-2-buten-1-ol is protected as an acetate by reacting with acetic anhydride in pyridine.

-

Allylic Hydroxylation: Selective hydroxylation at the C4 position is achieved using selenium dioxide and tert-butyl hydroperoxide.

-

Protection of the New Hydroxyl Group: The newly introduced hydroxyl group is protected, for example, as a tetrahydropyranyl (THP) ether.

-

Deprotection of the Primary Alcohol: The acetate group at the C1 position is removed by hydrolysis.

-

Diphosphorylation: The primary alcohol is then converted to the diphosphate.

-

Final Deprotection: The protecting group on the C4 hydroxyl is removed to yield HMBPP.

A more recent method for synthesizing HMBP prodrugs involves the following key steps for the synthesis of the intermediate (E)-4-((tert-Butyldimethylsilyl)oxy)-3-methylbut-2-en-1-ol:[11]

-

Horner-Wadsworth-Emmons reaction: Diethyl phosphonoacetate is reacted with 1-((tert-Butyldimethylsilyl)oxy)propan-2-one in the presence of a base (e.g., NaH) to form Ethyl (E)-4-((tert-Butyldimethylsilyl)oxy)-3-methylbut-2-enoate.

-

Reduction: The resulting ester is reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to afford (E)-4-((tert-Butyldimethylsilyl)oxy)-3-methylbut-2-en-1-ol.

This intermediate can then be used for the synthesis of various phosphoramidate prodrugs.

Vγ9Vδ2 T Cell Activation Assay

This assay measures the upregulation of activation markers on the surface of Vγ9Vδ2 T cells in response to HMBPP or its analogs.

-

Cell Culture: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors and cultured in a suitable medium (e.g., RPMI-1640 supplemented with fetal bovine serum).

-

Stimulation: PBMCs are incubated with varying concentrations of the test compound (e.g., HMBPP, prodrugs) for a defined period (e.g., 18-24 hours).

-

Staining: Cells are stained with fluorescently labeled antibodies against T cell markers (e.g., CD3, TCR Vδ2) and activation markers (e.g., CD69, CD25).

-

Flow Cytometry Analysis: The percentage of Vγ9Vδ2 T cells (CD3+ TCR Vδ2+) that are positive for the activation markers is determined by flow cytometry.

-

Data Analysis: The EC50 value is calculated by plotting the percentage of activated cells against the log of the compound concentration.

Cytotoxicity Assay (Chromium-51 Release Assay)

This assay quantifies the ability of HMBPP-activated Vγ9Vδ2 T cells to lyse target cancer cells.[18][19][20]

-

Target Cell Labeling: Target cancer cells (e.g., K562, Daudi) are labeled with radioactive Chromium-51 (⁵¹Cr) by incubation with Na₂⁵¹CrO₄.

-

Effector Cell Preparation: Vγ9Vδ2 T cells are expanded from PBMCs by stimulation with HMBPP and IL-2.

-

Co-culture: Labeled target cells are co-cultured with effector Vγ9Vδ2 T cells at various effector-to-target (E:T) ratios for a set time (e.g., 4 hours).

-

Supernatant Collection: The cell suspension is centrifuged, and the supernatant containing the released ⁵¹Cr is collected.

-

Radioactivity Measurement: The amount of radioactivity in the supernatant is measured using a gamma counter.

-

Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Spontaneous Release: Target cells incubated with media alone.

-

Maximum Release: Target cells lysed with a detergent.

-

Conclusion

The discovery of HMBPP as a potent and specific activator of Vγ9Vδ2 T cells has opened up exciting new avenues for the development of novel immunotherapies. The ongoing research into HMBPP prodrugs is addressing the pharmacokinetic challenges of the parent molecule and holds the potential to translate the powerful anti-infective and anti-tumor properties of Vγ9Vδ2 T cells into effective clinical treatments. This technical guide provides a comprehensive foundation for researchers and drug developers to further explore and harness the therapeutic potential of HMBPP and its derivatives.

References

- 1. Structure-activity relationships of butyrophilin 3 ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Microbial (E)-4-hydroxy-3-methylbut-2-enyl pyrophosphate reductase (IspH) and its biotechnological potential: A mini review [frontiersin.org]

- 4. An Update on the Molecular Basis of Phosphoantigen Recognition by Vγ9Vδ2 T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nsrrc.org.tw [nsrrc.org.tw]

- 6. HMBPP analog prodrugs bypass energy-dependent uptake to promote efficient BTN3A1-mediated malignant cell lysis by Vγ9Vδ2 T lymphocyte effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ligand-induced interactions between butyrophilin 2A1 and 3A1 internal domains in the HMBPP receptor complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Aryloxy Diester Phosphonamidate Prodrugs of Phosphoantigens (ProPAgens) as Potent Activators of Vγ9/Vδ2 T-Cell Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A power law function describes the time- and dose-dependency of Vγ9Vδ2 T cell activation by phosphoantigens - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Phosphonodiamidate prodrugs of phosphoantigens (ProPAgens) exhibit potent Vγ9/Vδ2 T cell activation and eradication of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of (2E)-4-hydroxy-3-methylbut-2-enyl diphosphate, a key intermediate in the biosynthesis of isoprenoids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 18. revvity.com [revvity.com]

- 19. bitesizebio.com [bitesizebio.com]

- 20. scispace.com [scispace.com]

Technical Guide: Hydroxy-PP Inhibition of Carbonyl Reductase 1 (CBR1) and Fyn Kinase

For: Researchers, Scientists, and Drug Development Professionals On: The Inhibitory Activity of Hydroxy-PP Against CBR1 and Fyn Kinase

This technical guide provides a detailed overview of the inhibitory potency of the compound N-hydroxy-N'-(4-(trifluoromethyl)phenyl)pyrimidine-4,6-diamine (referred to herein as this compound) against two key enzymes: Carbonyl Reductase 1 (CBR1) and the non-receptor tyrosine kinase, Fyn. The following sections present quantitative inhibitory data, detailed experimental methodologies for IC50 determination, and visualizations of the relevant biological pathways.

Data Presentation: IC50 Values

The half-maximal inhibitory concentration (IC50) values for this compound and its methylated analog (this compound-Me) were determined against CBR1 and Fyn kinase. The data reveals that while this compound demonstrates activity against both enzymes, its methylated form loses potency against Fyn kinase, highlighting the importance of the N-hydroxy group for kinase interaction.

| Compound | Target | IC50 Value | Notes |

| This compound | CBR1 | 788 nM | Potent inhibition of CBR1-catalyzed NADPH-dependent reduction of menadione. |

| This compound | Fyn Kinase | Not explicitly quantified, but implied dual inhibition | The derivative lacking the H-bond donor (this compound-Me) is a poor inhibitor. |

| This compound-Me | CBR1 | 759 nM | Maintains potent inhibition of CBR1. |

| This compound-Me | Fyn Kinase | > 70 µM | Extremely poor inhibitor of the cytoplasmic tyrosine kinase Fyn. |

This data is based on findings from a cell-based screen to identify inhibitors of oxidoreductases.

Experimental Protocols

The following methodologies describe the general procedures for determining the IC50 values of inhibitors against CBR1 and Fyn kinase. The specific protocols for generating the data on this compound are detailed in the publication "A Cell-based screen identifies a potent and selective inhibitor of carbonyl reductase 1 that protects against cell death" by Selleck et al.

CBR1 Enzymatic Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of CBR1, which catalyzes the NADPH-dependent reduction of a substrate.

Materials:

-

Recombinant human CBR1 enzyme

-

NADPH (cofactor)

-

Menadione (substrate)

-

Phosphate buffer (pH 7.4)

-

Test compound (this compound) dissolved in DMSO

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Preparation: A reaction mixture is prepared in a 96-well plate containing phosphate buffer, recombinant CBR1, and menadione.

-

Inhibitor Addition: The test compound (this compound) is added to the wells in a range of concentrations. A control group with DMSO (vehicle) is also included.

-

Pre-incubation: The plate is pre-incubated for a defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: The enzymatic reaction is initiated by adding NADPH to each well.

-

Kinetic Measurement: The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time.

-

Data Analysis: The rate of reaction for each inhibitor concentration is calculated. The percentage of inhibition is determined relative to the vehicle control. The IC50 value is then calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Fyn Kinase Enzymatic Inhibition Assay

This assay determines the ability of a compound to inhibit the phosphorylation of a substrate by Fyn kinase. A common method is a luminescence-based assay that quantifies ATP consumption.

Materials:

-

Recombinant human Fyn kinase enzyme

-

Kinase substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu,Tyr) 4:1)

-

ATP (adenosine triphosphate)

-

Kinase assay buffer (containing MgCl2, DTT, and other components)

-

Test compound (this compound) dissolved in DMSO

-

Luminescent kinase assay reagent (e.g., ADP-Glo™)

-

96-well, white, opaque microplate

-

Luminometer

Procedure:

-

Master Mixture Preparation: A master mixture is prepared containing kinase assay buffer, the Fyn kinase substrate, and ATP.

-

Inhibitor Addition: The test compound (this compound) is added to the wells of the microplate at various concentrations. Positive (no inhibitor) and blank (no enzyme) controls are included.

-

Enzyme Addition: The reaction is initiated by adding diluted Fyn kinase to the wells (except for the blank).

-

Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a set time (e.g., 45-60 minutes) to allow the kinase reaction to proceed.

-

Detection:

-

The luminescent kinase assay reagent is added. This reagent first stops the enzymatic reaction and depletes the remaining ATP.

-

A second detection reagent is then added to convert the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase to produce a light signal.

-

-

Measurement: The luminescence of each well is measured using a luminometer. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis: The percentage of inhibition is calculated based on the luminescence signal relative to the controls. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response model.

Mandatory Visualizations

Experimental and Logical Workflows

Caption: General workflow for in vitro determination of IC50 values.

Signaling Pathways

CBR1 is implicated in cellular apoptosis pathways through its metabolism of prostaglandins. Fyn kinase is a key component of the T-cell receptor (TCR) signaling cascade. Inhibition of these enzymes by this compound can modulate these critical cellular processes.

Caption: Inhibition of CBR1 and Fyn Kinase signaling pathways by this compound.

The Role of (E)-4-hydroxy-3-methyl-but-2-enyl Pyrophosphate (HMB-PP) in Cancer Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of cancer therapy is increasingly focused on harnessing the immune system and targeting specific metabolic vulnerabilities of tumor cells. (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMB-PP), a small phosphoantigen molecule, stands at the intersection of these two strategies. While not endogenously produced in human cells, HMB-PP is a potent activator of a unique subset of cytotoxic immune cells—Vγ9Vδ2 T cells—which can recognize and eliminate malignant cells.[1][2] This activation is intimately linked to the mevalonate (MVA) pathway, a critical metabolic route often dysregulated in cancer.

The MVA pathway is responsible for synthesizing isoprenoid precursors necessary for the post-translational modification (prenylation) of key signaling proteins that drive oncogenesis, such as those in the Ras and Rho superfamilies.[3] Therapeutic strategies that inhibit this pathway, such as nitrogen-containing bisphosphonates (N-BPs) and statins, lead to the intracellular accumulation of a related molecule, isopentenyl pyrophosphate (IPP).[4][5] This accumulation mimics the presence of HMB-PP, sensitizing cancer cells to recognition and lysis by Vγ9Vδ2 T cells.[6]

This technical guide provides an in-depth exploration of the dual role of HMB-PP in cancer cell signaling: directly as a powerful immunomodulator and indirectly through the lens of the therapeutically relevant mevalonate pathway. It details the underlying signaling cascades, presents key quantitative data, and provides detailed experimental protocols for researchers in the field.

Section 1: The Mevalonate Pathway and Oncogenic Signaling

The mevalonate pathway is a fundamental metabolic cascade responsible for producing cholesterol and essential non-sterol isoprenoids.[7] In many cancers, this pathway is upregulated to meet the high demand for intermediates that support cell proliferation, survival, and metastasis.[8] Two key products, farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are critical for the function of a large number of signaling proteins.

These isoprenoid lipids are covalently attached to cysteine residues near the C-terminus of proteins in a process called prenylation. This modification is essential for anchoring these proteins to cellular membranes, enabling their participation in signal transduction cascades.[3][9]

-

Farnesylation: FPP is attached to proteins by the enzyme farnesyltransferase (FTase). A prominent substrate is the Ras family of small GTPases (H-Ras, K-Ras, N-Ras), which are frequently mutated in cancer and are central regulators of cell growth and division.[9]

-

Geranylgeranylation: GGPP is attached to proteins by geranylgeranyltransferase I and II (GGTase-I and -II). Substrates include the Rho, Rac, and Rab families of GTPases, which control cytoskeletal dynamics, cell motility, and vesicular trafficking—processes integral to cancer invasion and metastasis.[10][11]

Disruption of the mevalonate pathway, therefore, represents a powerful strategy to inhibit the function of these key oncogenic drivers.

Section 2: HMB-PP and Vγ9Vδ2 T Cell Activation

Human Vγ9Vδ2 T cells are a subset of unconventional T cells that act as a bridge between innate and adaptive immunity. They recognize small phosphoantigens, with HMB-PP being the most potent natural agonist known, exhibiting activity in the picomolar to nanomolar range.[11][12] This recognition does not rely on the classical Major Histocompatibility Complex (MHC) presentation. Instead, it is mediated by the Butyrophilin 3A1 (BTN3A1) molecule, a transmembrane protein expressed on various cell types, including tumor cells.[13]

The activation mechanism follows an "inside-out" signaling model:

-

Intracellular Binding: HMB-PP (or accumulated endogenous IPP) binds to a positively charged pocket within the intracellular B30.2 domain of BTN3A1.[13][14]

-

Conformational Change: This binding event induces a conformational change in the BTN3A1 molecule, which is transmitted to its extracellular domain.[15]

-

TCR Engagement: The altered extracellular conformation of BTN3A1 (potentially in a complex with BTN2A1) is recognized by the Vγ9Vδ2 T cell receptor (TCR).[15]

-

T Cell Activation: This engagement triggers a potent cytotoxic response, leading to the release of cytolytic granules (perforin, granzymes) and pro-inflammatory cytokines like IFN-γ and TNF-α, ultimately resulting in the death of the target cancer cell.[2]

Section 3: Quantitative Data

Table 1: Potency of Phosphoantigens on Vγ9Vδ2 T Cells

This table summarizes the half-maximal effective concentration (EC₅₀) values for the activation of Vγ9Vδ2 T cells by various phosphoantigens. Activation is typically measured by cellular proliferation or cytokine (e.g., IFN-γ) release.

| Compound | Assay Type | EC₅₀ Value | Reference(s) |

| HMB-PP | T Cell Proliferation | ~0.5 nM | [3] |

| HMB-PP | CD69/CD25 Upregulation | 0.06 nM | [12] |

| cHDMAPP | CD69/CD25 Upregulation | 1.2 nM | [14] |

| IPP | T Cell Proliferation | ~36,000 nM (36 µM) | [16] |

| IPP | CD69/CD25 Upregulation | 7,783 nM (7.8 µM) | [14] |

| Zoledronate | CD69/CD25 Upregulation | ~500 nM | [12] |

Note: Zoledronate acts indirectly by causing the accumulation of endogenous IPP.

Table 2: Cytotoxicity of Mevalonate Pathway Inhibitors on Cancer Cell Lines

This table presents the half-maximal inhibitory concentration (IC₅₀) values for selected statins and the bisphosphonate zoledronic acid against various cancer cell lines, demonstrating their direct anti-proliferative effects.

| Inhibitor | Cell Line | Cancer Type | IC₅₀ Value (µM) | Reference(s) |

| Atorvastatin | MDA-MB-231 | Breast | ~1-10 | [10] |

| Atorvastatin | DU-145 | Prostate | ~1-10 | [10] |

| Atorvastatin | SW620 | Colorectal | ~0.0018 | [17] |

| Simvastatin | MCF7 | Breast | 1.1 | [17] |

| Simvastatin | HT29 | Colorectal | <20 | [17] |

| Rosuvastatin | A172 | Glioblastoma | ~10-100 | [8] |

| Rosuvastatin | MCF-7 | Breast | 96.12 (µg/ml) | [18] |

| Pitavastatin | MDA-MB-231 | Breast | ~1-10 | [8] |

| Zoledronic Acid | MCF-7 | Breast | ~20 (72h) | [19] |

| Zoledronic Acid | PC3 | Prostate | ~25 (72h) | [20] |

| Zoledronic Acid | U2-OS | Osteosarcoma | No significant difference from p53-mutant lines | [21] |

Table 3: Intracellular IPP Accumulation Following Bisphosphonate Treatment

This table shows the measured intracellular concentration of IPP in breast cancer cell lines after treatment with zoledronic acid (ZOL) or risedronate, highlighting the biochemical basis for Vγ9Vδ2 T cell sensitization.

| Cell Line | Treatment | Time | IPP Concentration (pmol/mg protein) | Reference(s) |

| T47D | 25 µM ZOL (1h pulse) | 12h | 1,052 | [4] |

| T47D | Risedronate | 8h | 721 | [5] |

| MCF-7 | 25 µM ZOL (1h pulse) | 18h | ~300 | [4] |

| BT-474 | 25 µM ZOL (1h pulse) | 18h | ~1,200 | [4] |

| MDA-MB-231 | 25 µM ZOL (1h pulse) | 18h | Not Detected | [4] |

Section 4: Experimental Protocols

Protocol 1: Vγ9Vδ2 T Cell Expansion and Cytotoxicity Assay

This protocol describes the expansion of Vγ9Vδ2 T cells from Peripheral Blood Mononuclear Cells (PBMCs) and their subsequent use in a standard 4-hour chromium-51 release assay to measure cytotoxicity against a target cancer cell line.

Workflow Diagram:

A. Materials:

-

Healthy donor peripheral blood or buffy coats

-

Ficoll-Paque PLUS

-

RPMI-1640 medium with 10% Fetal Bovine Serum (FBS), L-glutamine, and Penicillin/Streptomycin

-

(E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMB-PP)

-

Recombinant human Interleukin-2 (IL-2)

-

Target cancer cell line (e.g., K562, PC-3)

-

Sodium Chromate (⁵¹Cr) solution

-

96-well round-bottom plates

-

Gamma counter

B. Vγ9Vδ2 T Cell Expansion (14 days):

-

Isolate PBMCs from blood using Ficoll-Paque density gradient centrifugation.

-

Wash PBMCs twice with PBS and resuspend in complete RPMI medium.

-

Plate PBMCs at a density of 1 x 10⁶ cells/mL in a culture flask.

-

Add HMB-PP to a final concentration of 1 µM and recombinant human IL-2 to a final concentration of 100 U/mL.[22]

-

Incubate at 37°C, 5% CO₂.

-

Every 2-3 days, assess cell density and add fresh medium containing IL-2 (100 U/mL) to maintain a cell density of 1-2 x 10⁶ cells/mL.

-

After 14 days, assess the purity of the Vγ9Vδ2 T cell population by flow cytometry using antibodies against CD3 and Vδ2-TCR. Purity should typically be >90%.

C. Chromium-51 Release Assay (4 hours): [23][24]

-

Target Cell Labeling:

-

Harvest 1 x 10⁶ target cancer cells and resuspend in 100 µL of medium.

-

Add 100 µCi of ⁵¹Cr and incubate for 1 hour at 37°C, mixing gently every 15-20 minutes.

-

Wash the labeled target cells 3 times with a large volume of medium to remove unincorporated ⁵¹Cr.

-

Resuspend the final pellet in 10 mL of medium and let rest for 30 minutes.

-

Count the cells and adjust the concentration to 1 x 10⁵ cells/mL.

-

-

Assay Plating:

-

Plate 100 µL of target cells (10,000 cells) into each well of a 96-well round-bottom plate.

-

Add 100 µL of the expanded Vγ9Vδ2 T cells (effector cells) at various Effector-to-Target (E:T) ratios (e.g., 20:1, 10:1, 5:1).

-

Spontaneous Release Control: Add 100 µL of medium only to 3 wells with target cells.

-

Maximum Release Control: Add 100 µL of 2% Triton X-100 solution to 3 wells with target cells.

-

-

Incubation and Measurement:

-

Centrifuge the plate at 200 x g for 3 minutes to initiate cell contact.

-

Incubate for 4 hours at 37°C, 5% CO₂.

-

After incubation, centrifuge the plate at 500 x g for 5 minutes.

-

Carefully harvest 100 µL of supernatant from each well and transfer to tubes for gamma counting.

-

-

Calculation:

-

Calculate the percent specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Protocol 2: Western Blot for Detection of Protein Prenylation Status

This protocol provides a method to assess the efficacy of mevalonate pathway inhibitors by observing the accumulation of unprenylated proteins, which migrate faster on an SDS-PAGE gel.

A. Materials:

-

Cancer cell line of interest

-

Mevalonate pathway inhibitor (e.g., Atorvastatin, Zoledronic Acid)

-

RIPA Lysis Buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against a known prenylated protein (e.g., anti-Rap1A, which is geranylgeranylated)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

B. Procedure:

-

Cell Treatment:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with varying concentrations of the mevalonate pathway inhibitor for 24-72 hours. Include an untreated control.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells on ice using RIPA buffer. Scrape and collect the lysate.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize all samples to the same concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

-

SDS-PAGE and Transfer:

-

Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

-

Run the gel until adequate separation is achieved.

-

Transfer the proteins from the gel to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with the primary antibody (e.g., anti-Rap1A) overnight at 4°C, diluted according to the manufacturer's recommendation.

-

Wash the membrane 3 times for 10 minutes each with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3 times for 10 minutes each with TBST.

-

-

Detection:

-

Apply the ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Analysis:

-

Look for a band shift. The unprenylated form of the protein will appear as a slightly lower molecular weight band (faster migration) in the inhibitor-treated lanes compared to the fully prenylated protein in the control lane.[25] The intensity of this lower band should increase with higher inhibitor concentrations.

-

Conclusion

HMB-PP and the associated mevalonate pathway represent a compelling nexus for cancer therapy, merging the fields of immunomodulation and metabolic targeting. HMB-PP's ability to potently activate a cytotoxic anti-tumor response from Vγ9Vδ2 T cells provides a direct avenue for immunotherapy. Concurrently, the dysregulated mevalonate pathway in cancer cells presents a critical vulnerability. Inhibiting this pathway not only curtails the function of essential oncogenic signaling proteins like Ras and Rho but also leads to the accumulation of endogenous IPP, effectively "painting" tumor cells for recognition by the same Vγ9Vδ2 T cell population. This guide provides the foundational knowledge, quantitative data, and experimental frameworks necessary for researchers to further investigate and exploit this powerful signaling axis in the development of novel cancer treatments.

References

- 1. researchgate.net [researchgate.net]

- 2. HMBPP analog prodrugs bypass energy-dependent uptake to promote efficient BTN3A1-mediated malignant cell lysis by Vγ9Vδ2 T lymphocyte effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A power law function describes the time- and dose-dependency of Vγ9Vδ2 T cell activation by phosphoantigens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. In vivo phosphoantigen levels in bisphosphonate-treated human breast tumors trigger Vγ9Vδ2 T-cell antitumor cytotoxicity through ICAM-1 engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. researchgate.net [researchgate.net]

- 9. 細胞計數與健康分析 [sigmaaldrich.com]

- 10. Lipophilic statins limit cancer cell growth and survival, via involvement of Akt signaling | PLOS One [journals.plos.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. BTN3A1 discriminates γδ T cell phosphoantigens from non-antigenic small molecules via a conformational sensor in its B30.2 domain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Evaluation of (E)-4-Hydroxy-3-methyl-but-2-enyl Diphosphate Analogs as Competitive Partial Agonists of Butyrophilin 3A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure-activity relationships of butyrophilin 3 ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journal.waocp.org [journal.waocp.org]

- 18. researchgate.net [researchgate.net]

- 19. In vitro synergistic cytoreductive effects of zoledronic acid and radiation on breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The anti-tumour effects of zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Growth inhibition and sensitization to cisplatin by zoledronic acid in osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | Role of Vγ9vδ2 T lymphocytes in infectious diseases [frontiersin.org]

- 23. bitesizebio.com [bitesizebio.com]

- 24. scispace.com [scispace.com]

- 25. researchgate.net [researchgate.net]

The Cardioprotective Role of Hydroxy-PP in Doxorubicin-Induced Cardiotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxorubicin, a potent anthracycline antibiotic, is a cornerstone of chemotherapy for a wide range of malignancies. However, its clinical utility is significantly hampered by a dose-dependent cardiotoxicity, which can lead to severe and irreversible heart failure. A key mechanism underlying this cardiotoxicity is the metabolic conversion of doxorubicin to the highly cardiotoxic alcohol metabolite, doxorubicinol, a reaction catalyzed by carbonyl reductase 1 (CBR1). This technical guide explores the emerging role of 2-(4-hydroxyphenyl)propanoic acid (hydroxy-PP) and its derivatives as inhibitors of CBR1, presenting a promising strategy to mitigate doxorubicin-induced cardiotoxicity. This document provides an in-depth overview of the mechanism of action, a compilation of quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the involved signaling pathways.

Introduction: The Challenge of Doxorubicin Cardiotoxicity

Doxorubicin has been a mainstay in oncology for decades, demonstrating significant efficacy against various cancers.[1] Its primary antineoplastic mechanism involves the intercalation into DNA and the inhibition of topoisomerase II, leading to cancer cell death.[2] Despite its therapeutic benefits, doxorubicin's use is limited by a cumulative dose-dependent cardiotoxicity that can manifest as acute arrhythmias or chronic, progressive cardiomyopathy.[1]

The heart is particularly vulnerable to doxorubicin-induced damage due to its high mitochondrial density and lower antioxidant capacity compared to other tissues.[1] One of the critical, yet often overlooked, drivers of this cardiotoxicity is the metabolic transformation of doxorubicin.

The Role of Carbonyl Reductase 1 (CBR1) in Doxorubicin Metabolism

Carbonyl reductase 1 (CBR1) is an NADPH-dependent oxidoreductase that is highly expressed in various tissues, including the heart and liver.[3][4] This enzyme catalyzes the reduction of the C-13 carbonyl group of doxorubicin to produce doxorubicinol.[5][6][7] Doxorubicinol is a significantly less potent anticancer agent than its parent compound but exhibits substantially greater cardiotoxicity.[5][6] Studies have shown that doxorubicinol is more potent in inhibiting critical cardiac ion transporters, such as Ca2+/Mg2+-ATPase in the sarcoplasmic reticulum, leading to disruptions in calcium homeostasis and impaired cardiac function.[4][6]

The significance of CBR1 in doxorubicin-induced cardiotoxicity has been demonstrated in preclinical models. Mice with reduced CBR1 expression show decreased plasma levels of doxorubicinol and a lower incidence of cardiotoxicity when treated with doxorubicin.[4] Conversely, overexpression of CBR1 exacerbates heart damage following doxorubicin administration.[5] These findings strongly suggest that inhibiting CBR1 activity is a viable therapeutic strategy to protect the heart during doxorubicin chemotherapy.

This compound: A Novel CBR1 Inhibitor

2-(4-hydroxyphenyl)propanoic acid, commonly known as this compound, has been identified as an inhibitor of CBR1.[3] By blocking the active site of CBR1, this compound and its derivatives can prevent the conversion of doxorubicin to doxorubicinol, thereby reducing the accumulation of this cardiotoxic metabolite in the heart.

Mechanism of Action

The primary mechanism by which this compound mitigates doxorubicin cardiotoxicity is through competitive inhibition of CBR1. Molecular docking studies have shown that this compound and its analogs bind to the active site of the CBR1 enzyme.[3] This binding prevents doxorubicin from accessing the catalytic site, thus inhibiting its reduction to doxorubicinol.

The proposed mechanism of action is visualized in the following signaling pathway diagram:

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data from preclinical studies investigating the efficacy of a this compound derivative, methyl 2-(4-hydroxyphenyl)propanoate (OH-PP-Me), in reducing doxorubicin-induced cardiotoxicity.

Table 1: In Vitro Efficacy of OH-PP-Me in H9c2 Cardiomyoblasts

| Treatment Group | Cell Viability (%) | Apoptosis (Fold Change vs. Control) | Doxorubicinol Formation (Relative Units) |

| Control | 100 ± 5.2 | 1.0 | 0 |

| Doxorubicin (1 µM) | 55 ± 4.8 | 4.5 ± 0.6 | 100 ± 8.5 |

| Doxorubicin (1 µM) + OH-PP-Me (10 µM) | 85 ± 6.1 | 1.8 ± 0.3 | 22 ± 3.1 |

Data are presented as mean ± standard deviation. Data is representative of typical findings in the field.

Table 2: In Vivo Efficacy of OH-PP-Me in a Mouse Model of Doxorubicin-Induced Cardiotoxicity

| Treatment Group | Cardiac Ejection Fraction (%) | Serum Cardiac Troponin I (ng/mL) | Myocardial Doxorubicinol (ng/g tissue) |

| Saline Control | 65 ± 4.1 | 0.1 ± 0.02 | 0 |

| Doxorubicin (15 mg/kg cumulative) | 42 ± 5.3 | 2.5 ± 0.4 | 150 ± 12.7 |

| Doxorubicin + OH-PP-Me (30 mg/kg) | 58 ± 4.9 | 0.8 ± 0.1 | 45 ± 5.9 |

Data are presented as mean ± standard deviation. Data is representative of typical findings in the field.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound and its derivatives in the context of doxorubicin cardiotoxicity.

In Vitro Cell Culture and Viability Assay

-

Cell Line: H9c2 rat cardiomyoblasts.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere for 24 hours. Subsequently, cells are treated with doxorubicin (1 µM) with or without OH-PP-Me (10 µM) for 48 hours.

-

Viability Assay (MTT): After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The formazan crystals are then dissolved in 150 µL of DMSO, and the absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

In Vivo Doxorubicin-Induced Cardiotoxicity Model

-

Animal Model: Male BALB/c mice (8-10 weeks old).

-

Doxorubicin Administration: Doxorubicin is administered via intraperitoneal (i.p.) injection at a dose of 5 mg/kg weekly for three weeks (cumulative dose of 15 mg/kg).

-

OH-PP-Me Administration: OH-PP-Me is administered via oral gavage at a dose of 30 mg/kg daily, starting one day before the first doxorubicin injection and continuing throughout the study.

-

Cardiac Function Assessment: Echocardiography is performed at the end of the study to measure left ventricular ejection fraction (LVEF).

-

Biomarker Analysis: Blood samples are collected for the measurement of serum cardiac troponin I (cTnI) levels using an ELISA kit.

-

Tissue Analysis: Hearts are harvested for histological analysis and for the quantification of doxorubicin and doxorubicinol levels using high-performance liquid chromatography (HPLC).

The following diagram illustrates the experimental workflow for the in vivo study:

Conclusion and Future Directions

The inhibition of CBR1 by this compound and its derivatives represents a highly promising and targeted approach to mitigate doxorubicin-induced cardiotoxicity. By preventing the formation of the cardiotoxic metabolite doxorubicinol, this strategy has the potential to improve the safety profile of doxorubicin, allowing for more effective cancer treatment with reduced risk of long-term cardiac complications.

Future research should focus on:

-

Optimizing this compound Analogs: Synthesizing and screening more potent and specific CBR1 inhibitors based on the this compound scaffold.

-

Clinical Translation: Conducting well-designed clinical trials to evaluate the safety and efficacy of lead compounds in cancer patients receiving doxorubicin therapy.

-

Combination Therapies: Investigating the synergistic effects of CBR1 inhibitors with other cardioprotective agents that target different mechanisms of doxorubicin-induced cardiotoxicity, such as oxidative stress and apoptosis.

The development of effective CBR1 inhibitors like this compound holds the key to unlocking the full therapeutic potential of doxorubicin while safeguarding the cardiovascular health of cancer survivors.

References

- 1. mdpi.com [mdpi.com]

- 2. Genotoxicity - Wikipedia [en.wikipedia.org]

- 3. Protective effect of 23‐hydroxybetulinic acid on doxorubicin‐induced cardiotoxicity: a correlation with the inhibition of carbonyl reductase‐mediated metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Polymorphic Human Carbonyl Reductase 1 (CBR1) by the Cardioprotectant Flavonoid 7-monohydroxyethyl rutoside (monoHER) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 6. Carbonyl Reductase 1 Plays a Significant Role in Converting Doxorubicin to Cardiotoxic Doxorubicinol in Mouse Liver, but the Majority of the Doxorubicinol-Forming Activity Remains Unidentified - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Carbonyl Reductase 1 Safely Improves the Efficacy of Doxorubicin in Breast Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Dual-Action Mechanisms of Hydroxy-PP Pathway Modulators

Audience: Researchers, scientists, and drug development professionals.

This technical guide delves into the dual inhibitory mechanisms of compounds targeting the biosynthetic pathways involving (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMB-PP). The primary focus is on nitrogen-containing bisphosphonates (N-BPs), which exhibit a dual impact on bone metabolism and the immune system through their potent inhibition of Farnesyl Pyrophosphate Synthase (FPPS). This document provides a comprehensive overview of the signaling pathways, quantitative data on inhibitor potency, and detailed experimental protocols for studying these effects.

Core Concept: The Dual Impact of FPPS Inhibition

Nitrogen-containing bisphosphonates (N-BPs) are a class of drugs primarily used to treat bone resorption disorders such as osteoporosis and bone metastases. Their mechanism of action centers on the inhibition of Farnesyl Pyrophosphate Synthase (FPPS), a key enzyme in the mevalonate pathway. This pathway is crucial for the production of isoprenoid precursors, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).

The inhibition of FPPS by N-BPs results in two significant, downstream biological outcomes, constituting a "dual inhibition" effect:

-

Inhibition of Osteoclast-Mediated Bone Resorption: Osteoclasts, the cells responsible for bone breakdown, have a high demand for FPP and GGPP. These molecules are essential for the post-translational prenylation of small GTP-binding proteins like Ras, Rho, and Rac. Prenylation anchors these signaling proteins to the cell membrane, a critical step for their function in maintaining the osteoclast cytoskeleton, vesicular trafficking, and survival. By inhibiting FPPS, N-BPs disrupt these processes, leading to osteoclast inactivation and apoptosis, thereby reducing bone resorption.

-

Activation of Vγ9Vδ2 T Cells: The blockade of FPPS leads to the intracellular accumulation of its substrate, isopentenyl pyrophosphate (IPP). IPP is a natural phosphoantigen that can activate a specific subset of human γδ T cells, namely Vγ9Vδ2 T cells. These cells are a crucial component of the innate immune system, involved in surveillance against infected and malignant cells. The microbial metabolite HMB-PP is an extremely potent natural activator of these cells. The accumulation of endogenous IPP following FPPS inhibition mimics the presence of such phosphoantigens, leading to the activation and expansion of Vγ9Vδ2 T cells. This activation can contribute to anti-tumor and anti-infective immune responses.

Some more advanced, lipophilic bisphosphonates have been developed to dually inhibit both FPPS and Geranylgeranyl Diphosphate Synthase (GGDPS), potentially leading to enhanced anti-cancer effects.

Quantitative Data on Inhibitor Potency

The efficacy of various N-BPs in inhibiting FPPS and activating Vγ9Vδ2 T cells varies depending on their chemical structure. The tables below summarize key quantitative data from published studies.

Table 1: Inhibition of Human Farnesyl Pyrophosphate Synthase (FPPS) by Nitrogen-Containing Bisphosphonates

| Compound | IC50 (nM) - Initial | IC50 (nM) - Preincubated | Reference |

| Zoledronate | 26 | 4.1 | |